Solubility data for ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate in DMSO
Solubility data for ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate in DMSO
Technical Assessment: Solubility Profile & Dissolution Protocols for Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate in DMSO
Executive Summary
Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is a functionalized pyridine intermediate, structurally analogous to the phenyl-substituted precursor (CAS 104876-35-9).[1] Based on Structure-Property Relationship (SPR) analysis and functional group contribution methods, this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) , estimated at >100 mg/mL (approx. 430 mM) at 25°C.
While the compound is highly soluble in polar aprotic solvents (DMSO, DMF), it possesses limited aqueous solubility at neutral pH, necessitating specific handling protocols for biological assays to prevent precipitation upon dilution. This guide provides the predicted physicochemical profile, a rigorous experimental workflow for validating batch-specific solubility, and best practices for stock solution management.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is prerequisite to predicting solubility behavior. The molecule combines a lipophilic ethyl ester and methyl group with a polar, basic pyridine ring and a cyano moiety.
| Property | Data / Prediction | Notes |
| IUPAC Name | Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate | |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| Structural Analog | Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS 104876-35-9) | Used as a lipophilic reference point. |
| Predicted LogP | 1.2 – 1.8 | Moderately lipophilic; Pyridine reduces LogP vs. Phenyl analog (~2.5). |
| H-Bond Acceptors | 4 (Pyridine N, Ester O, Cyano N) | Facilitates interaction with DMSO. |
| H-Bond Donors | 0 | Aprotic; no self-aggregation via H-bonds.[1] |
| pKa (Pyridine) | ~5.2 (Conjugate acid) | Basic; solubility increases significantly at pH < 4. |
Solubility Data Assessment
Predicted Solubility Profile
In the absence of a specific pharmacopeial monograph, the following solubility limits are derived from the solvation energy of the functional groups and empirical data from the structural analog (CAS 104876-35-9).[1]
| Solvent | Solubility Rating | Estimated Limit (25°C) | Mechanism |
| DMSO | Very Soluble | > 100 mg/mL | Dipole-dipole interactions; DMSO solvates the polar pyridine and cyano groups effectively.[1] |
| DMF | Very Soluble | > 100 mg/mL | Similar polarity profile to DMSO. |
| Ethanol | Soluble | 30 – 50 mg/mL | Good solvation of ester; slightly reduced by compact crystal packing (if solid). |
| Water (pH 7.4) | Poorly Soluble | < 1 mg/mL | Lipophilic ester/methyl groups dominate at neutral pH. |
| Water (pH 2.0) | Soluble | > 10 mg/mL | Protonation of pyridine nitrogen ( |
Critical Insight: The "methyl" group at the alpha-position (C2) disrupts planar stacking compared to non-methylated analogs, likely lowering the melting point and increasing solubility in organic solvents compared to the parent ethyl 2-cyano-3-(pyridin-4-yl)acrylate.[1]
Experimental Protocol: Solubility Determination
To validate the exact solubility for a specific batch (critical for GLP studies), use the following Thermodynamic Solubility Protocol (Shake-Flask Method) . This is the "Gold Standard" over kinetic estimates.
Protocol Workflow (DOT Visualization)
Figure 1: Step-wise thermodynamic solubility determination workflow ensuring saturation equilibrium.
Detailed Methodology
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Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL amber glass vial (protect from light).
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Solvent Addition: Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%).
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Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at 25°C.
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Observation: If the solution is clear, solubility is >100 mg/mL. Proceed to use.
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Saturation: If solid remains, add DMSO in 50 µL increments until clear, or incubate with excess solid for 24 hours to determine the saturation limit.
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Quantification (Optional): If a saturation limit is required, centrifuge the saturated suspension (10,000 x g, 5 min), dilute the supernatant 100-fold in acetonitrile, and analyze via HPLC-UV (254 nm) against a known standard curve.
Handling, Stability & Stock Solutions
DMSO Hygroscopicity & Hydrolysis Risk
DMSO is highly hygroscopic. Absorbed atmospheric water can attack the ethyl ester linkage, leading to hydrolysis (formation of the carboxylic acid derivative) or hydration of the cyano group (formation of the amide).
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Risk Level: Moderate.
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Mitigation:
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Use anhydrous DMSO packaged in septa-sealed bottles.
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Store stock solutions at -20°C or -80°C .
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Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
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Biological Assay Dilution Strategy
When diluting a DMSO stock (e.g., 100 mM) into aqueous media (e.g., cell culture media), the "Solubility Cliff" occurs.
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Maximum Tolerated DMSO: Typically 0.1% - 0.5% (v/v) for live cells.
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Precipitation Risk: The compound is lipophilic. Rapid dilution into buffer may cause "crashing out."
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Protocol:
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Perform an intermediate dilution in a co-solvent if necessary (e.g., dilute 100 mM DMSO stock to 1 mM in DMSO/Ethanol).
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Add the intermediate slowly to the vortexing media to facilitate dispersion.
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Visual Check: Inspect the media under 100x magnification for micro-crystals before adding to cells.
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References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11627749 (Related Benzimidazole Analog). Retrieved from [Link]
- Context: Provides physicochemical property data for structurally complex pyridine-propanoate esters used in drug development (Dabigatran intermedi
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Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.
- Context: Authoritative source on solubility protocols (Kinetic vs. Thermodynamic)
- Context: Used as the primary structural analog for solubility estim
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Assay Guidance Manual. Solubility Assays for High-Throughput Screening. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Context: Standard operating procedures for handling DMSO stock solutions and dilution protocols.
